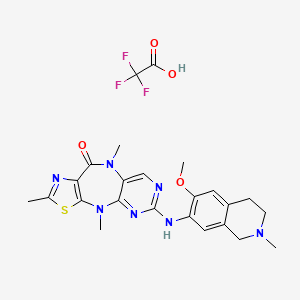Fak-IN-1
CAS No.:
Cat. No.: VC16674161
Molecular Formula: C24H26F3N7O4S
Molecular Weight: 565.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C24H26F3N7O4S |
|---|---|
| Molecular Weight | 565.6 g/mol |
| IUPAC Name | 13-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]-2,5,9-trimethyl-4-thia-2,6,9,12,14-pentazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C22H25N7O2S.C2HF3O2/c1-12-24-18-20(30)28(3)16-10-23-22(26-19(16)29(4)21(18)32-12)25-15-8-14-11-27(2)7-6-13(14)9-17(15)31-5;3-2(4,5)1(6)7/h8-10H,6-7,11H2,1-5H3,(H,23,25,26);(H,6,7) |
| Standard InChI Key | MQZJYGIRNMANHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(S1)N(C3=NC(=NC=C3N(C2=O)C)NC4=C(C=C5CCN(CC5=C4)C)OC)C.C(=O)(C(F)(F)F)O |
Introduction
Structural and Functional Basis of FAK Inhibition
FAK is a non-receptor tyrosine kinase that regulates cellular adhesion, migration, proliferation, and survival through kinase-dependent and scaffold-dependent mechanisms . Inhibitors targeting FAK typically bind to its ATP-binding pocket, blocking autophosphorylation at Y397 and downstream signaling cascades such as PI3K/AKT, mTOR, and β-catenin pathways .
Most FAK inhibitors, including TAE-226 and VS-6063, feature a diphenylpyrimidine core that facilitates interactions with the kinase domain . Modifications to the aniline substituent or incorporation of sulfonamide groups (e.g., compound 18) have enhanced selectivity and potency in preclinical models . Fak-IN-1’s structure remains unspecified in the literature, but its designation suggests alignment with this chemotype.
Preclinical and Clinical Development of FAK Inhibitors
Over 20 FAK inhibitors have entered clinical trials, with six advancing to Phase I/II studies as of 2021 . Key candidates include:
Fak-IN-1’s absence from these tables underscores the need for primary data to elucidate its pharmacokinetic and pharmacodynamic properties.
Mechanistic Insights and Combination Therapies
FAK inhibitors exert antitumor effects through dual mechanisms:
-
Kinase Inhibition: Blocks prosurvival pathways (e.g., PI3K/AKT) and reduces cancer stem cell (CSC) viability .
-
Scaffold Disruption: Impairs integrin-mediated signaling, destabilizing the tumor microenvironment (TME) .
Combination strategies with Fak-IN-1 could mirror those of established inhibitors, such as pairing with mTORC1 blockers to overcome rapamycin resistance or with immunotherapies to enhance CD8+ T-cell activity .
Challenges and Future Directions
Current FAK inhibitors face limitations in bioavailability and on-target toxicity. Proteolysis-targeting chimeras (PROTACs) have emerged as a novel approach to degrade FAK entirely, potentially overcoming resistance seen with small-molecule inhibitors . Fak-IN-1’s role in this paradigm remains unexplored.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume